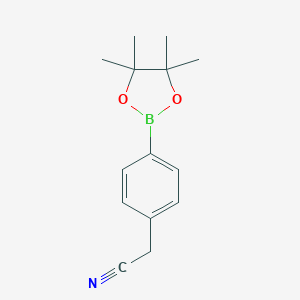

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile (CAS: 325141-71-7) is a boronic ester derivative featuring a pinacol-protected boronate group and a phenyl-acetonitrile moiety. Its molecular formula is C₁₄H₁₈BNO₂, with a molecular weight of 243.11 g/mol . The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate group, enabling the synthesis of complex aryl-aryl and aryl-heteroaryl structures . The acetonitrile substituent enhances polarity, improving solubility in aprotic solvents like acetonitrile and dimethylformamide (DMF), which is critical for catalytic applications .

Properties

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-5-11(6-8-12)9-10-16/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWMFRYGXSHPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397186 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138500-86-4 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Components

The synthesis employs the following components:

-

Starting Material : 4-Bromophenylacetonitrile or 4-iodophenylacetonitrile.

-

Boronation Agent : Bis(pinacolato)diboron (B₂pin₂).

-

Catalyst : Palladium complexes (e.g., Pd(dppf)Cl₂).

-

Base : Potassium acetate (KOAc) or triethylamine (Et₃N).

-

Solvent : Anhydrous 1,4-dioxane or tetrahydrofuran (THF).

Optimization of Reaction Conditions

Critical parameters affecting yield and purity include:

| Parameter | Optimal Value | Impact on Reaction |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate transmetalation. |

| Reaction Time | 12–24 hours | Prolonged duration ensures complete conversion. |

| Catalyst Loading | 2–5 mol% Pd | Excess catalyst reduces byproducts. |

| Solvent | Anhydrous 1,4-dioxane | Enhances boronate stability. |

Workup and Purification

Post-reaction steps involve:

-

Quenching : Addition of ice-cwater to terminate the reaction.

-

Extraction : Dichloromethane or ethyl acetate for organic-layer separation.

-

Drying : Anhydrous sodium sulfate or magnesium sulfate.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Alternative Synthetic Approaches

Sequential Functionalization

An alternative route involves:

-

Borylation of 4-Bromobenzonitrile : Reaction with B₂pin₂ and Pd catalyst.

-

Reduction and Alkylation : Conversion of the nitrile to an amine followed by re-alkylation.

This method is less favored due to lower yields (45–50%) and additional purification steps.

Direct Cyanation

Characterization and Analytical Techniques

The compound is validated using:

Spectroscopic Analysis

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 78–82°C |

| Purity | >97.0% (GC) |

| Solubility | Soluble in THF, DMF; insoluble in water. |

Industrial-Scale Production Considerations

Scaling up the palladium-catalyzed method requires:

-

Continuous Flow Reactors : To maintain precise temperature control and reduce catalyst loading.

-

Cost Optimization : Substituting Pd with cheaper ligands (e.g., SPhos) without compromising yield.

-

Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic ester group can undergo oxidation reactions to form phenols or other oxygenated derivatives.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Phenols or quinones.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its ability to participate in various chemical reactions:

- Suzuki Coupling Reaction : The pinacolborane group allows for efficient coupling with aryl halides, facilitating the formation of biaryl compounds .

- Aldol Reactions and Amination : The presence of the acetonitrile group enables aldol reactions and amination processes, broadening its utility in synthesizing complex organic molecules .

Material Science

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile is employed in the development of advanced materials:

- Aggregation-Induced Emission (AIE) : This compound has been used to synthesize AIE-active materials that exhibit enhanced luminescence properties. For instance, it acts as a linker in the synthesis of ultrabright red AIE dots with high quantum yields .

- Dye-Sensitized Solar Cells (DSSCs) : The compound has been incorporated into dye molecules for DSSCs, achieving notable power conversion efficiencies (PCEs) and current densities .

Pharmaceuticals

The compound's structural features make it a candidate for drug development:

- Drug Design : Its ability to form stable complexes with metal ions enhances its potential as a ligand in pharmaceutical applications. The dioxaborolane moiety can be tailored to improve bioavailability and target specificity .

Case Studies

Mechanism of Action

The mechanism of action of this compound largely depends on the specific application and the functional groups involved. For example:

In Suzuki-Miyaura Coupling: The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond.

In BNCT: The boron atom in the compound captures neutrons, leading to the release of high-energy particles that can destroy cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related boronic esters with nitrile-containing groups (Table 1). Key distinctions include:

Biological Activity

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields.

- Chemical Formula : CHBNO

- Molecular Weight : 295.29 g/mol

- CAS Number : 2009169-65-5

The biological activity of this compound is largely attributed to the presence of the boron atom and the dioxaborolane moiety. Boron compounds are known to interact with biological systems by forming complexes with biomolecules, influencing various cellular processes.

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases such as GSK-3β and IKK-β. These kinases are involved in critical signaling pathways related to inflammation and cell survival.

- Reactive Oxygen Species (ROS) Modulation : Research indicates that it may modulate ROS levels in cells, impacting oxidative stress responses and cellular signaling pathways.

Anti-inflammatory Effects

Studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines and nitric oxide in various cell models. This suggests a potential therapeutic role in treating inflammatory diseases.

Cytotoxicity and Cell Viability

In vitro assays have assessed the cytotoxic effects of this compound on different cell lines:

- HT-22 Cells : No significant decrease in cell viability was observed at concentrations up to 100 µM.

- BV-2 Microglial Cells : The compound exhibited a dose-dependent reduction in cell viability at higher concentrations but maintained safety at lower doses (1–10 µM).

Case Study 1: Inhibition of GSK-3β

In a controlled study examining the inhibitory effects on GSK-3β:

- The compound displayed an IC value of approximately 150 nM.

- It effectively reduced hyperphosphorylation of tau protein in neuronal cells.

Case Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide-induced inflammation:

- Treatment with the compound resulted in a 60% reduction in nitric oxide production compared to untreated controls.

- Cytokine levels (IL-6 and TNF-α) were also significantly decreased.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | Concentration (µM) | Effect Observed |

|---|---|---|---|

| GSK-3β Inhibition | Neuronal Cells | 0.1 - 100 | IC: 150 nM |

| Cytotoxicity | HT-22 | Up to 100 | No significant decrease |

| Cytotoxicity | BV-2 | 1 - 10 | Reduced viability at higher doses |

| Anti-inflammatory | LPS-induced Model | 10 | 60% reduction in NO production |

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting 4-bromophenylacetonitrile with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO or 1,4-dioxane at 80–100°C for 12–24 hours . Post-reaction purification via column chromatography (hexanes/EtOAc with 0.25% Et₃N) is recommended to isolate the product .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra for characteristic signals: the acetonitrile group (δ ~3.7 ppm for CH₂CN; δ ~118 ppm for CN in ¹³C) and the dioxaborolane moiety (δ ~1.3 ppm for CH₃ groups) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS).

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling efficiency be optimized for this boronate ester in complex systems?

- Methodological Answer :

- Ligand Selection : Bulky ligands like XPhos or SPhos improve catalytic activity for sterically hindered substrates .

- Solvent and Temperature : Use toluene/ethanol (3:1) at 60–80°C to balance reaction rate and side-product formation .

- Protecting Group Stability : The pinacol boronate group in the compound resists protodeboronation under mild acidic conditions, making it suitable for multi-step syntheses .

Q. How should researchers address discrepancies in spectroscopic data during synthesis?

- Methodological Answer :

- Byproduct Identification : If unexpected peaks appear in NMR (e.g., δ ~7.5–8.0 ppm), check for aryl bromide starting material residues or deboronation byproducts via LC-MS .

- Quantitative Analysis : Use internal standards (e.g., mesitylene) in ¹H-NMR to calculate reaction yields and adjust stoichiometry .

Q. What strategies mitigate air/moisture sensitivity during handling?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) at –20°C in flame-sealed ampoules .

- Reaction Setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps .

Q. How is this compound applied in materials science research?

- Methodological Answer :

- Organic Light-Emitting Diodes (OLEDs) : Incorporate into donor-acceptor dyads via coupling reactions to study intramolecular charge transfer (ICT) properties. For example, link to triphenylamine derivatives for thermally activated delayed fluorescence (TADF) emitters .

- Covalent Organic Frameworks (COFs) : Use as a boronate monomer for constructing π-conjugated frameworks .

Contradictions and Troubleshooting

Q. Why might coupling reactions with this boronate ester yield low conversion rates?

- Resolution :

- Catalyst Poisoning : Test for residual moisture or oxygen using Karl Fischer titration. Add molecular sieves (3Å) to reactions .

- Substrate Compatibility : Ensure aryl halide partners (e.g., bromides) are not sterically hindered. For challenging substrates, switch to Buchwald-Hartwig amination conditions .

Q. How to resolve conflicting reports on the compound’s stability under basic conditions?

- Resolution :

- pH-Dependent Stability : Avoid strong bases (pH >10) to prevent boronate hydrolysis. For reactions requiring basicity, use weaker bases (e.g., K₂CO₃) in biphasic systems (toluene/H₂O) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.